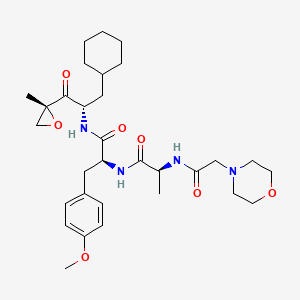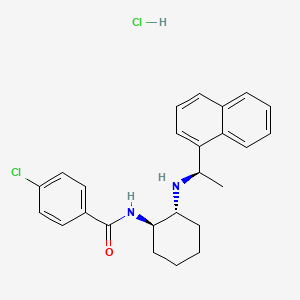![molecular formula C24H21F3N2O B10861000 N-[(4-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-(trifluoromethyl)aniline](/img/structure/B10861000.png)
N-[(4-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PS121912 is a selective vitamin D receptor-coregulator inhibitor. It has been developed to modulate the vitamin D receptor without causing hypercalcemia, making it a promising candidate for cancer research . The compound has shown acceptable metabolic stability in vivo and can induce apoptosis in various cancer cell lines .
Preparation Methods
PS121912 was developed starting from a high throughput screening campaign to identify new agents that modulate the vitamin D receptor . The synthetic route involves the use of a 3-indolylmethanamine scaffold . The detailed synthetic route and reaction conditions are not explicitly mentioned in the available literature, but it involves the selective inhibition of vitamin D receptor-mediated transcription among other nuclear receptors .
Chemical Reactions Analysis
PS121912 undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound can interact with various oxidizing and reducing agents, although specific details are not provided in the literature.
Major Products: The major products formed from these reactions include the inhibition of cancer cell growth and induction of apoptosis.
Scientific Research Applications
PS121912 has several scientific research applications, including:
Cancer Research: The compound has shown antiproliferative effects in various cancer cell lines, including prostate, colon, monocytes, and ovarian cancer cells It induces apoptosis and amplifies the growth inhibition of cancer cells caused by 1,25-dihydroxyvitamin D3 without being antiproliferative by itself at sub-micromolar concentrations.
Biological Studies: PS121912 has been used to study the role of the vitamin D receptor in cell differentiation, calcium homeostasis, inflammation, immune response, and cell proliferation.
Medical Research: The compound’s ability to modulate the vitamin D receptor without causing hypercalcemia makes it a potential candidate for developing new therapeutic agents.
Mechanism of Action
PS121912 exerts its effects by selectively inhibiting the interaction between the vitamin D receptor and steroid receptor coactivator 2 . At higher concentrations, it induces apoptosis through the enzymatic and transcriptional activation of caspase 3 and caspase 7 . The compound also reduces the transcription levels of cyclin A and D, arresting cells in the S or G2/M phase .
Comparison with Similar Compounds
PS121912 is unique in its selective inhibition of vitamin D receptor-mediated transcription among other nuclear receptors . Similar compounds include:
3-Indolylmethanamine: Another compound that selectively inhibits vitamin D receptor-mediated transcription.
1,25-Dihydroxyvitamin D3: The hormonally active form of vitamin D, which is known for its role in cell differentiation and calcium homeostasis.
PS121912 stands out due to its ability to modulate the vitamin D receptor without causing hypercalcemia, making it a valuable tool for cancer research and other scientific studies .
Properties
Molecular Formula |
C24H21F3N2O |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C24H21F3N2O/c1-15-22(20-5-3-4-6-21(20)28-15)23(16-7-13-19(30-2)14-8-16)29-18-11-9-17(10-12-18)24(25,26)27/h3-14,23,28-29H,1-2H3 |
InChI Key |
NNTQFFZNUZBJND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)OC)NC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


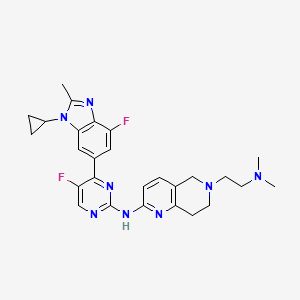
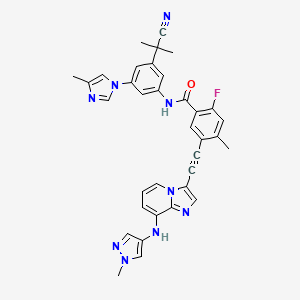
![(1-hydroxy-4-(((2-((4-(2-(pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yl)oxy)ethoxy)carbonyl)amino)butane-1,1-diyl)bis(hydrogen phosphonate)](/img/structure/B10860934.png)
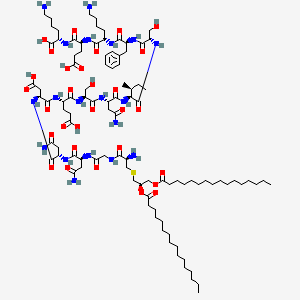
![cyclopropyl-dimethyl-[2-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyethyl]azanium](/img/structure/B10860944.png)
![(E)-6-[(7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B10860950.png)
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10860952.png)
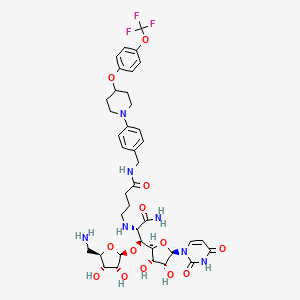
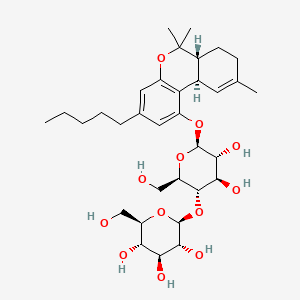
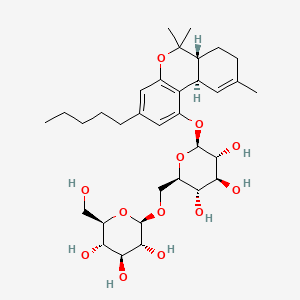
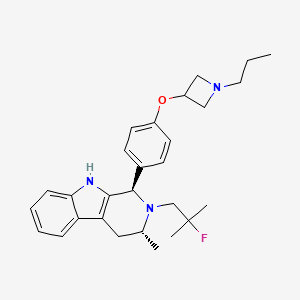
![(3S,6S,14S)-6-acetamido-N-[1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-3-(2-methylpropyl)-2,5,8-trioxo-1,4,9-triazacyclotetradecane-14-carboxamide](/img/structure/B10860991.png)
